molecular formula C8H21N3 B2772615 (2-{[3-(DIMETHYLAMINO)PROPYL]AMINO}ETHYL)(METHYL)AMINE CAS No. 1211452-85-5

(2-{[3-(DIMETHYLAMINO)PROPYL]AMINO}ETHYL)(METHYL)AMINE

Cat. No.: B2772615
CAS No.: 1211452-85-5
M. Wt: 159.277
InChI Key: FEYYWWIGUCNXMA-UHFFFAOYSA-N
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Description

N’,N’-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine is an organic compound with the molecular formula C8H20N2. It is a clear, colorless liquid that is fully miscible in water. This compound is an important intermediate in organic synthesis and is used in various industrial applications, including the production of dyes, ion exchange resins, and as a curing agent for epoxy resins .

Preparation Methods

The synthesis of N’,N’-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine typically involves a two-step process. The first step is the reaction of dimethylamine with acrylonitrile to produce N,N-dimethylaminopropionitrile. This reaction is carried out in a fixed-bed reactor at temperatures ranging from 10 to 120°C, with a molar ratio of dimethylamine to acrylonitrile of 10:1 to 1:1 . The second step involves the hydrogenation of N,N-dimethylaminopropionitrile in the presence of a Raney-Nickel catalyst and an alcohol solution containing 0.1% to 10% alkali. The hydrogenation is conducted at pressures of 3 to 10 MPa, resulting in a yield of N’,N’-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine of not less than 98% .

Chemical Reactions Analysis

N’,N’-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction may produce primary amines .

Mechanism of Action

The mechanism of action of N’,N’-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a nucleophile, participating in substitution reactions with electrophilic substrates. In coordination chemistry, it serves as a ligand, forming stable complexes with metal ions . The specific pathways and targets depend on the context of its use, such as enzyme inhibition or metal ion coordination .

Properties

IUPAC Name

N',N'-dimethyl-N-[2-(methylamino)ethyl]propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21N3/c1-9-6-7-10-5-4-8-11(2)3/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYYWWIGUCNXMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNCCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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